molecular formula C17H29NO B8398857 decyl-N-benzyloxyamine

decyl-N-benzyloxyamine

Cat. No.: B8398857
M. Wt: 263.4 g/mol
InChI Key: RMOUUFXTAMIZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decyl-N-benzyloxyamine is an organic compound featuring a decyl (C₁₀H₂₁) chain attached to a benzyloxyamine group (N-O-benzyl). This structure combines lipophilic properties from the long alkyl chain with the aromatic benzyl group, which may enhance stability and influence reactivity.

Properties

Molecular Formula

C17H29NO

Molecular Weight

263.4 g/mol

IUPAC Name

N-phenylmethoxydecan-1-amine

InChI

InChI=1S/C17H29NO/c1-2-3-4-5-6-7-8-12-15-18-19-16-17-13-10-9-11-14-17/h9-11,13-14,18H,2-8,12,15-16H2,1H3

InChI Key

RMOUUFXTAMIZFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNOCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares decyl-N-benzyloxyamine with structurally and functionally related compounds, focusing on molecular properties, synthesis, and applications.

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound ~C₁₇H₂₇NO ~261.4* Amine, benzyloxy, alkyl chain Decyl chain + N-O-benzyl group
N-Benzyl-N-methyldecan-1-amine C₁₈H₃₁N 261.45 Tertiary amine, alkyl chain Decyl chain + N-benzyl, N-methyl
N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide (3) C₂₀H₂₁F₃N₂O₄ 410.39 Benzamide, pivaloyloxy, trifluoromethyl Aromatic ring with electron-withdrawing groups
N,N-Dimethyldecylamine C₁₂H₂₇N 185.35 Tertiary amine, alkyl chain Decyl chain + N,N-dimethyl

*Estimated based on structural analogs (e.g., ).

Key Observations:
  • Lipophilicity : this compound and N-benzyl-N-methyldecan-1-amine () exhibit high hydrophobicity due to their long alkyl chains, making them soluble in organic solvents like ethyl acetate or dichloromethane .
  • Reactivity : The benzyloxy group in this compound may act as a leaving group or stabilize intermediates, similar to compound 3 (), which facilitates mild deamination of primary amines at room temperature . In contrast, N,N-dimethyldecylamine () lacks reactive oxygen, limiting its utility in oxidation-sensitive reactions.
This compound (Inferred):
  • Synthetic Route : Likely involves coupling a decylamine derivative with a benzyloxy group. Analogous methods () use reagents like phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) for amidation or esterification .
  • Characterization : Expected analytical data include:
    • ¹H NMR : Peaks for aromatic protons (~7.3 ppm), methylene groups adjacent to oxygen (~4.5 ppm), and alkyl chain protons (~1.2–1.6 ppm).
    • ESI–MS : Molecular ion peak at m/z ~261.4 (M+H⁺).
Comparison with N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide (Compound 3, ):
  • Synthesis : Prepared via benzoylation of hydroxylamine derivatives under mild conditions.
  • Applications: Demonstrated superior functional group tolerance in deamination reactions, enabling late-stage editing of pharmaceuticals and amino acids without harsh reagents .
Performance Highlights:
  • Deamination Efficiency: Compound 3 achieves >90% yield in deaminating amino acids and pharmaceuticals (e.g., β-glucosamine to β-2-deoxyglucose) . This compound may offer similar efficiency but with altered substrate specificity due to its alkyl chain.
  • Thermal Stability : The benzyloxy group in this compound likely enhances stability compared to simpler amines like N,N-dimethyldecylamine, which may degrade under oxidative conditions.

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